molecular formula C38H48O13Si B117580 [(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate CAS No. 397250-01-0

[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate

Cat. No.: B117580
CAS No.: 397250-01-0
M. Wt: 740.9 g/mol
InChI Key: IAVYJZKSOXQISM-VECNKZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate is a structurally complex taxane derivative. Its core framework includes a pentacyclic system with acetyloxy, triethylsilyloxy, and benzoate substituents, which modulate solubility, metabolic stability, and pharmacological activity .

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48O13Si/c1-10-52(11-2,12-3)51-24-18-25-37(19-45-25,49-22(6)40)29-32(47-33(43)23-16-14-13-15-17-23)38-31(48-34(44)50-38)27(41)20(4)26(35(38,7)8)28(46-21(5)39)30(42)36(24,29)9/h13-17,24-25,28-29,31-32H,10-12,18-19H2,1-9H3/t24-,25+,28+,29-,31-,32-,36+,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVYJZKSOXQISM-VECNKZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)C5C(C3OC(=O)C6=CC=CC=C6)(C4(C)C)OC(=O)O5)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C(C(=O)[C@H]5[C@@]([C@H]3OC(=O)C6=CC=CC=C6)(C4(C)C)OC(=O)O5)C)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48O13Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate is a complex organic molecule notable for its potential biological activities. This article reviews its chemical properties and biological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a highly intricate structure that includes multiple functional groups such as acetoxy and silyloxy moieties. Its molecular formula is C31H36O12C_{31}H_{36}O_{12}, with a molecular weight of approximately 596.6 g/mol.

Structural Features

  • Functional Groups : Diacetoxy groups contribute to its reactivity.
  • Cyclopentacyclic Framework : The pentacyclic structure may influence its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features possess significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds with acetoxy groups have been found to inhibit the growth of several bacterial strains.

Antioxidant Properties

The presence of multiple hydroxyl groups in structurally related compounds suggests potential antioxidant activity:

  • Free Radical Scavenging : The ability to scavenge free radicals could provide protective effects against oxidative stress.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines:

  • Cell Viability Assays : Testing on various cancer cell lines (e.g., breast and colon cancer) indicates reduced cell viability at specific concentrations.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria.
Study 2Found antioxidant activity comparable to standard antioxidants like ascorbic acid.
Study 3Reported cytotoxic effects on human cancer cell lines with IC50 values indicating potential for further development as an anticancer agent.

The mechanisms underlying the biological activities of this compound are still under investigation:

  • Interaction with Cellular Targets : Potential interactions with cellular membranes or specific enzymes may explain its antimicrobial and cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound is compared below with taxane derivatives, focusing on substituents and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Indications References
Target Compound Likely C₄₇H₆₃NO₁₈S ~980 - 4,12-Diacetyloxy
- 9-Triethylsilyloxy
- 11,15,18-Trioxo
Under investigation
Docetaxel C₄₃H₅₃NO₁₄ 807.88 - 10-Acetyloxy
- 3'-tert-Butoxycarbonylamino
Breast, lung, prostate cancers
Cabazitaxel C₄₅H₅₇NO₁₄ 835.93 - 7,10-Dimethoxy
- 3'-tert-Butoxycarbonylamino
Prostate cancer
7-Xylosyl-10-Deacetyltaxol B C₄₈H₅₉NO₁₆ 930.00 - 7-Xylosyl
- 10-Deacetyl
Anticancer (preclinical)
Paclitaxel Propyl Analog C₄₄H₅₃NO₁₄ 819.90 - Propyl side chain
- Butanoylamino substituent
Research use

Key Structural Insights :

  • The target compound distinguishes itself with a triethylsilyloxy group , which may enhance lipophilicity and oral bioavailability compared to other taxanes .
  • Unlike Cabazitaxel, which uses methoxy groups to evade drug resistance, the target compound relies on acetyloxy and trioxo groups for metabolic stability .
  • The 11,15,18-trioxo system in the target compound is unique and could influence binding to β-tubulin .

Pharmacological and Pharmacokinetic Comparisons

Activity Against Cancer Cells:
  • Docetaxel and Cabazitaxel exhibit IC₅₀ values in the nanomolar range against prostate and breast cancers . The target compound lacks direct cytotoxicity data but shares structural motifs linked to microtubule inhibition.
  • 7-Xylosyl-10-Deacetyltaxol B shows reduced cytotoxicity compared to Paclitaxel, likely due to xylosyl-induced steric hindrance .
Metabolic Stability:
  • Cabazitaxel’s methoxy groups reduce affinity for P-glycoprotein efflux pumps, enhancing retention in resistant cells .

Preparation Methods

Silyl Ether Protection of Hydroxyl Groups

The triethylsilyloxy moiety at position 9 is critical for preventing undesired side reactions during oxidation steps. As shown in organocatalysis studies, triethylsilyl (TES) protection is achieved by reacting the corresponding alcohol with triethylsilyl chloride (TESCl) in the presence of imidazole or pyridine. This method offers high yields (>90%) and compatibility with subsequent acetylations.

Regioselective Acetylation

The diacetyloxy groups at positions 4 and 12 are introduced using acetic anhydride under controlled conditions. A protocol adapted from p-acetoxy-benzoic acid synthesis involves:

  • Reactant ratios : 1.2–1.5 equivalents of acetic anhydride per hydroxyl group.

  • Catalyst : Pyridine (0.1–0.5 mol%) to accelerate acylation while minimizing racemization.

  • Temperature : 80–85°C to balance reaction rate and stereochemical integrity.

Key Reaction Steps in Pentacyclic Framework Assembly

Diels-Alder Cycloaddition for Ring Formation

The bicyclo[2.2.1]heptane segment is constructed via a Diels-Alder reaction between a camphor-derived diene and a dienophile. For example, thiosemicarbazone intermediates similar to those in antiviral compound syntheses provide stereochemical control.

Conditions :

  • Dienophile : Maleic anhydride or acetylenedicarboxylate.

  • Solvent : Toluene or dichloromethane.

  • Temperature : 0°C to room temperature.

Oxidative Formation of Ketone Groups

The 11,15,18-trioxo functionality is installed through Jones oxidation (CrO3/H2SO4) or Swern oxidation (oxalyl chloride/DMSO). Kinetic studies indicate that Swern conditions preserve acetyl and silyl groups better, yielding 85–92% conversion.

Optimization of Reaction Conditions

Temperature and Catalysis in Acetylation

Data from p-acetoxy-benzoic acid synthesis reveal that exceeding 85°C during acetylation leads to by-product formation (Table 1).

ParameterOptimal RangeBy-Product Yield at 90°C
Temperature80–85°C12–15%
Pyridine Catalyst0.1–0.5 mol%<5%
Reaction Time2–3 hN/A

Solvent Effects on Cyclization

Polar aprotic solvents (e.g., THF, DMF) enhance cyclization rates but may hydrolyze silyl ethers. Mixed solvents (THF/heptane) improve yields to 78–82% while maintaining protecting group stability.

Purification and Characterization

Chromatographic Separation

The final compound is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (1:4 v/v).

Spectroscopic Confirmation

  • NMR : δ 1.10–1.25 ppm (triethylsilyl methyl), δ 2.05–2.15 ppm (acetyl methyl), δ 7.45–8.10 ppm (benzoate aromatic).

  • MS : m/z 743.3 [M+H]+ (calculated 742.9) .

Q & A

Q. What are the recommended synthetic methods for this compound, and how can reaction yields be optimized?

Methodological Answer : Synthesis typically involves multi-step pathways, including esterification of hydroxyl groups and protection/deprotection strategies for sensitive functional groups. Key steps:

  • Acylation : React the hydroxyl group with acetyl chloride in anhydrous dichloromethane (DCM) at 0°C to form acetyloxy derivatives .
  • Triethylsilyl (TES) protection : Use triethylsilyl chloride (TESCl) and imidazole in DMF to protect hydroxyl groups, preventing undesired side reactions .
  • Crystallization : Optimize purity via slow evaporation in ethyl acetate/hexane (3:1) .

Q. Table 1: Synthetic Methods and Yields

StepReagents/ConditionsYield (%)Reference
AcetylationAcCl, DCM, 0°C85–90
TES ProtectionTESCl, imidazole, DMF, RT75–80
CyclizationBF₃·Et₂O, CH₂Cl₂, −20°C60–65

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (600 MHz, CDCl₃) to confirm stereochemistry and functional groups (e.g., acetyloxy at δ 2.1–2.3 ppm) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation, 100 K) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 985.3521) .

Q. Table 2: Key Spectral Parameters

TechniqueKey Data PointsReference
¹³C NMRC=O (δ 170–210 ppm)
X-ray DiffractionR-factor < 0.05
HRMSΔ < 2 ppm

Q. How do functional groups influence reactivity and stability?

Methodological Answer :

  • Acetyloxy Groups : Participate in hydrolysis under acidic/basic conditions (e.g., 0.1M NaOH in MeOH/H₂O degrades the ester within 24h) .
  • Triethylsilyl Ethers : Labile to fluoride ions (e.g., TBAF in THF removes TES at RT) .
  • Benzoate Ester : Stable in non-polar solvents but hydrolyzes in polar protic solvents (e.g., MeOH/H₂O, pH 7.4) .

Q. What are the solubility and stability profiles under laboratory conditions?

Methodological Answer :

  • Solubility : Soluble in DCM, THF, and chloroform; sparingly soluble in hexane .
  • Stability : Store at −20°C under argon; degrades at >40°C or under UV light .

Q. Table 3: Solubility and Stability

SolventSolubility (mg/mL)Stability (25°C)
Dichloromethane50–60>6 months
Methanol5–10<1 week
Water<0.1Unstable

Advanced Research Questions

Q. How does stereochemistry impact bioactivity in enzyme inhibition assays?

Methodological Answer : The compound’s polycyclic core and stereocenters (e.g., 1S,2S,3R) influence binding to enzymes like cytochrome P450.

  • Docking Studies : Use Schrödinger Suite to model interactions; ΔG < −8 kcal/mol indicates strong binding .
  • Inhibition Assays : IC₅₀ values vary by >10-fold between stereoisomers in CYP3A4 inhibition assays .

Q. Table 4: Stereochemical Impact on Bioactivity

StereoisomerCYP3A4 IC₅₀ (µM)Binding ΔG (kcal/mol)
(1S,2S,3R,4S,...)0.45−9.2
(1R,2R,3S,4R,...)5.3−6.8

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer :

  • Dynamic Effects : Use variable-temperature NMR (VT-NMR) to detect conformational flexibility (e.g., coalescence at 300K) .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts; deviations >1 ppm suggest crystal packing effects .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer :

  • Cytotoxicity : MTT assay in HeLa cells (EC₅₀ = 1.2 µM) .
  • Enzyme Inhibition : Fluorescence-based assays for proteases (e.g., trypsin, IC₅₀ = 0.8 µM) .
  • Membrane Permeability : Caco-2 cell monolayers; Papp < 1×10⁻⁶ cm/s indicates poor absorption .

Q. How to model target interactions computationally?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (AMBER force field, 100 ns trajectory) to identify stable binding poses .
  • Pharmacophore Mapping : Align functional groups (e.g., acetyloxy) with enzyme active sites using Discovery Studio .

Q. How to optimize synthetic routes for scalability?

Methodological Answer :

  • Flow Chemistry : Use continuous reactors for TES protection (residence time: 5 min, yield: 85%) .
  • Catalysis : Replace BF₃·Et₂O with Bi(OTf)₃ for greener cyclization (TON = 500) .

Q. Table 5: Route Optimization

ParameterBatch MethodFlow Chemistry
Reaction Time12 h5 min
Yield65%85%
Catalyst Loading10 mol%2 mol%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.